3-[(Cyclohexanesulfinyl)methyl]aniline
Description
3-[(Cyclohexanesulfinyl)methyl]aniline (CAS: 1247701-03-6) is a sulfoxide-containing aromatic amine characterized by a cyclohexyl group attached to a sulfinyl (-S=O) moiety, which is further linked to a methyl-aniline scaffold. Its molecular formula is reported as C₁₃H₁₉NO₂S (molecular weight: 253.36 g/mol) , though this conflicts with the expected formula for a sulfinyl derivative (C₁₃H₁₉NOS, theoretical MW: 237.36 g/mol). The compound is primarily used in laboratory research and exhibits acute toxicity (Oral Category 4) and skin/eye irritation hazards under GHS classifications .
Properties
IUPAC Name |
3-(cyclohexylsulfinylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c14-12-6-4-5-11(9-12)10-16(15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPODKEILCJOICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(Cyclohexanesulfinyl)methyl]aniline typically proceeds via nucleophilic substitution reactions involving:
-
- 3-chloromethyl aniline (or 3-(chloromethyl)aniline)
- Cyclohexanesulfinyl chloride (or cyclohexanesulfonyl chloride, depending on oxidation state)
Reaction Type: Nucleophilic substitution at the benzylic position (chloromethyl group) by the sulfinyl chloride derivative to form the sulfinylmethyl linkage.
-
- Use of a base (e.g., triethylamine) to neutralize HCl formed during the reaction.
- Solvents such as dichloromethane or tetrahydrofuran (THF) are commonly employed.
- Temperature control is critical, often maintained at 0–5 °C initially, then allowed to warm to room temperature to optimize yield and minimize side reactions.
$$
\text{3-chloromethyl aniline} + \text{cyclohexanesulfinyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound} + \text{HCl}
$$
Detailed Stepwise Preparation
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of cyclohexanesulfinyl chloride | Oxidation of cyclohexanethiol or cyclohexanesulfide with appropriate chlorinating agents (e.g., thionyl chloride) | Control oxidation state to sulfinyl (S=O), avoid overoxidation to sulfonyl (S=O)₂ |
| 2 | Nucleophilic substitution | React 3-chloromethyl aniline with cyclohexanesulfinyl chloride in presence of triethylamine | Temperature: 0–5 °C initially, then room temp; solvent: DCM or THF |
| 3 | Work-up and purification | Extraction, washing, and purification via column chromatography or recrystallization | Purity checked by NMR, IR, and MS |
Industrial Scale Considerations
- Reaction Optimization: Temperature, solvent choice, and reaction time are optimized to maximize yield and minimize impurities.
- Continuous Flow Reactors: Employed to enhance reaction control, safety, and scalability.
- Purification: Gradient elution chromatography is used to separate over-sulfonated or side products.
Analytical Characterization Relevant to Preparation
| Analytical Technique | Key Data for this compound | Purpose in Preparation |
|---|---|---|
| NMR Spectroscopy |
- ^1H NMR: Aromatic protons at δ 6.8–7.2 ppm; cyclohexane protons at δ 1.2–1.8 ppm
- ^13C NMR: Sulfinylmethyl carbons at δ 45–55 ppm | Confirms substitution pattern and purity |
| FT-IR Spectroscopy | S=O stretching at ~1150 cm⁻¹; N–H stretching at ~3350 cm⁻¹ | Confirms sulfinyl group and amine presence |
| Mass Spectrometry (ESI-MS) | Molecular ion peak [M+H]^+ at m/z ~234 | Confirms molecular weight |
| Elemental Analysis | C, H, N, S ratios consistent with molecular formula | Confirms composition and purity |
Research Findings on Preparation Variables
- Temperature Control: Maintaining low temperatures (0–5 °C) during sulfinyl chloride addition prevents overoxidation and side reactions.
- Base Selection: Triethylamine is preferred for its efficiency in scavenging HCl without interfering with the reaction.
- Solvent Effects: Aprotic solvents like dichloromethane provide better yields and cleaner reactions compared to protic solvents.
- Reaction Time: Typically 4–24 hours, with longer times favoring complete conversion but risking side product formation.
- Oxidation State Control: Precise control of the oxidation state of the sulfur moiety is critical to obtain the sulfinyl derivative rather than sulfonyl analogs.
Summary Table of Preparation Conditions and Outcomes
| Parameter | Typical Condition | Effect on Yield/Purity | Comments |
|---|---|---|---|
| Temperature | 0–5 °C initially, then RT | High yield, low side products | Controls reaction rate and selectivity |
| Base | Triethylamine (1.1 equiv) | Efficient HCl scavenging | Prevents acid-catalyzed decomposition |
| Solvent | Dichloromethane or THF | Good solubility and reaction medium | Facilitates nucleophilic substitution |
| Reaction Time | 12–24 hours | Complete conversion | Longer times may increase byproducts |
| Work-up | Extraction, chromatography | >95% purity achievable | Essential for removing unreacted starting materials |
Additional Notes
- The sulfinyl group (S=O) in this compound is sensitive to further oxidation; thus, reaction conditions must avoid strong oxidants unless sulfonyl derivatives are desired.
- The compound can undergo further chemical transformations, such as oxidation to sulfone or electrophilic aromatic substitutions on the aniline ring, but these are beyond the scope of the preparation of the target molecule itself.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclohexanesulfinyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Formation of 3-[(Cyclohexanesulfonyl)methyl]aniline.
Reduction: Formation of 3-[(Cyclohexylsulfanyl)methyl]aniline.
Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
3-[(Cyclohexanesulfinyl)methyl]aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Cyclohexanesulfinyl)methyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The sulfinyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The aniline moiety can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations: Sulfinyl vs. Sulfonyl vs. Sulfanyl Groups
The oxidation state of the sulfur atom significantly influences chemical behavior:
- Sulfonyl (-SO₂) : Higher oxidation state; increases molecular weight and stability.
- Sulfanyl (-S-) : Reduced state; imparts lipophilicity and nucleophilic reactivity.
Key Compounds:
*Note: Formula discrepancy in sulfinyl derivative (see Introduction).
Structural Modifications on the Aniline Core
- 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline (CAS: 694499-26-8): Incorporates a trifluoromethyl (-CF₃) group and piperazine moiety. Exhibits a molecular weight of 273.30 g/mol and density of ~1.2 g/cm³. Used in oncology drug synthesis .
- 3-[(Ethylsulfanyl)methyl]aniline (CAS: 91267-26-4): Features an ethylsulfanyl group. Lower molecular weight (167.27 g/mol ) suggests enhanced volatility .
Limitations and Data Gaps
- Formula Discrepancies: The reported molecular formula for this compound (C₁₃H₁₉NO₂S) conflicts with theoretical expectations for a sulfinyl group. Further crystallographic validation is needed.
- Ecotoxicity Data : Most compounds lack comprehensive environmental impact assessments .
Biological Activity
3-[(Cyclohexanesulfinyl)methyl]aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : this compound
- CAS Number : 1184212-16-5
- Molecular Formula : C13H17NOS
- Molecular Weight : 235.35 g/mol
Biological Activities
The biological activities of this compound have been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. A study conducted by BenchChem highlighted its effectiveness in inhibiting the growth of various pathogenic strains .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. It is believed to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays demonstrated a dose-dependent inhibition of cancer cell proliferation, particularly in breast and lung cancer models .
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | High | Cell membrane disruption |
| Anticancer | Moderate | Induction of apoptosis |
The exact mechanism of action for this compound involves several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress within cells, leading to apoptosis.
- Cell Cycle Arrest : Evidence suggests that this compound can interfere with the cell cycle, preventing cancer cells from proliferating.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms, indicating strong antibacterial activity .
Case Study 2: Cancer Cell Line Testing
In an experimental setup involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, treatment with varying concentrations of the compound resulted in a significant decrease in cell viability (up to 70% at 50 µM) after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(Cyclohexanesulfinyl)methyl]aniline, and how can purity be ensured?
- Methodology :
- Stepwise synthesis : Begin with nucleophilic substitution between cyclohexanesulfinyl chloride and 3-aminobenzyl alcohol under inert conditions (e.g., N₂ atmosphere) to form the sulfinyl-methyl intermediate. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
- Characterization : Confirm structure via -NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
- Purity control : Use HPLC (C18 column, mobile phase: acetonitrile/water 70:30) to ensure >98% purity, with residual solvents analyzed via GC-MS .
Q. How can the electronic and steric effects of the cyclohexanesulfinyl group influence the compound’s reactivity?
- Methodology :
- Computational analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to map electron density distributions and identify reactive sites (e.g., sulfinyl oxygen as a hydrogen-bond acceptor) .
- Experimental validation : Compare reaction rates of sulfinyl-substituted aniline derivatives in nucleophilic aromatic substitution (e.g., bromination) to assess steric hindrance effects .
Advanced Research Questions
Q. How can spectroscopic discrepancies in characterizing this compound be resolved?
- Methodology :
- Multi-technique validation : Combine -NMR, IR (e.g., S=O stretch at ~1050 cm⁻¹), and X-ray crystallography (if crystalline) to resolve ambiguities in sulfinyl group conformation .
- Data contradiction analysis : For conflicting UV-Vis spectra, re-examine solvent effects (e.g., polar vs. nonpolar solvents) and concentration-dependent aggregation using dynamic light scattering (DLS) .
Q. What computational strategies predict the biological activity of sulfinyl-containing anilines?
- Methodology :
- QSAR modeling : Train models using descriptors like LogP, polar surface area, and sulfinyl group torsion angles. Validate with in vitro enzyme inhibition data (e.g., tyrosine kinase assays) .
- Molecular docking : Simulate binding to targets (e.g., cyclooxygenase-2) using AutoDock Vina, focusing on sulfinyl-mediated hydrogen bonding and hydrophobic interactions .
Q. How does the sulfinyl group impact metabolic stability in pharmacokinetic studies?
- Methodology :
- In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Compare sulfoxide vs. sulfide metabolites to assess oxidation/reduction pathways .
- Stability profiling : Conduct pH-dependent degradation studies (pH 1–10) to identify labile sites (e.g., sulfinyl group hydrolysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
